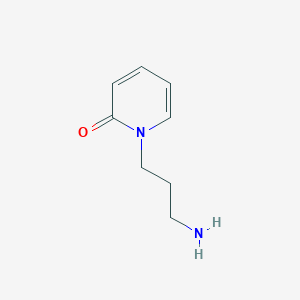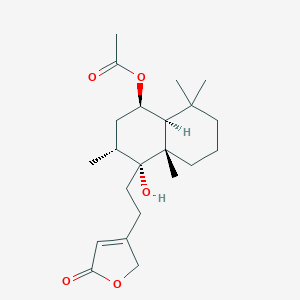
1-(3-aminopropyl)pyridin-2(1H)-one
説明
Synthesis Analysis
The synthesis of related pyridin-2(1H)-one derivatives often involves innovative approaches to introduce various substituents on the pyridine nucleus, enhancing the compound's utility for further chemical transformations. One method described involves the oxidative decarboxylation and beta-iodination of alpha-amino acid carbamates or amides, showcasing the flexibility in synthesizing 2,3-disubstituted pyrrolidines and piperidines with a variety of substituents including alkoxy, hydroxy, and alkyl groups (Boto et al., 2001). Such methodologies underscore the potential to synthesize 1-(3-Aminopropyl)pyridin-2(1H)-one through innovative routes involving functional group interconversions and carbon-nitrogen bond formation.
Molecular Structure Analysis
The molecular structure of pyridin-2(1H)-one derivatives is crucial for their chemical behavior and potential applications. Studies often utilize spectroscopic techniques such as NMR and IR spectrometry to elucidate the structure, confirming the presence of characteristic functional groups and shedding light on the molecule's three-dimensional conformation. For example, compounds synthesized from reactions involving amino acids and aldehydes can be analyzed to confirm the formation of pyrrolidin-2-ones and their derivatives, providing a foundation for understanding the structural aspects of 1-(3-Aminopropyl)pyridin-2(1H)-one (Rubtsova et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of 1-(3-Aminopropyl)pyridin-2(1H)-one derivatives is influenced by the pyridin-2(1H)-one core and the aminopropyl substituent. These compounds participate in various chemical reactions, including cyclization, substitution, and complexation, which are pivotal in synthesizing heterocyclic compounds and developing novel materials and catalysts. For instance, the formation of imidazo[1,2-a]pyridines from 2-aminopyridines demonstrates the reactivity of the pyridin-2(1H)-one scaffold under mild conditions, fitting the green chemistry principles (Yang et al., 2023).
科学的研究の応用
Synthesis of Heterocyclic Compounds
Researchers have synthesized derivatives of pyrrolidin-2-ones, which are promising non-aromatic heterocyclic compounds found in many natural products and biologically active molecules. The introduction of various substituents into the nucleus of pyrrolidin-2-ones is crucial for creating new medicinal molecules with enhanced biological activity. This research demonstrates the chemical properties and biological activity potential of these compounds, underscoring the importance of structural variation in drug development (Rubtsova et al., 2020).
Drug-Discovery Chemistry
The structure of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones has been explored for its potential in drug-discovery chemistry, particularly as a scaffold for kinase enzyme targeting. Efficient routes have been developed for the synthesis of novel functionalized derivatives of this compound, highlighting its utility in creating libraries for screening against cancer drug targets (Smyth et al., 2010).
Advanced Organic Synthesis
A novel method for synthesizing a series of pyranopyridine derivatives utilizing 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one as a nucleophile has been reported. This process underscores the compound's role in facilitating the synthesis of highly functionalized derivatives, showcasing the versatility of 1-(3-aminopropyl)pyridin-2(1H)-one in organic synthesis (Azarifar & Golbaghi, 2015).
Coordination Chemistry and Metal Complex Formation
The synthesis and study of bis- and tris-(3-aminopropyl) derivatives of tetraazamacrocycles containing pyridine reveal insights into protonation and complexation with metal ions. These findings contribute to our understanding of molecular interactions and the development of new materials with specific magnetic, electronic, or catalytic properties (Guerra et al., 2006).
特性
IUPAC Name |
1-(3-aminopropyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-5-3-7-10-6-2-1-4-8(10)11/h1-2,4,6H,3,5,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSYLYHUWPAOIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341419 | |
| Record name | 1-(3-aminopropyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-aminopropyl)pyridin-2(1H)-one | |
CAS RN |
102675-58-1 | |
| Record name | 1-(3-aminopropyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-aminopropyl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















